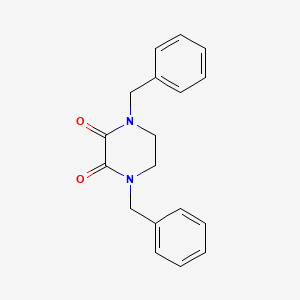

1,4-Dibenzylpiperazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dibenzylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to 1,4-Dibenzylpiperazine-2,3-dione

This compound (DBP) is an organic compound derived from piperazine, characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound has gained attention in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, pharmacology, and materials science.

Applications in Scientific Research

This compound has diverse applications across various scientific disciplines:

Medicinal Chemistry

DBP exhibits significant potential as a therapeutic agent. Research indicates its involvement in:

- Anticocaine Activity : DBP shows high affinity for sigma receptors (sigma-1 and sigma-2), which are implicated in modulating cocaine's effects. This suggests its potential as a treatment for addiction and substance abuse disorders .

- Behavioral Pharmacology : Animal studies have demonstrated that DBP can decrease locomotor activity and may act as a substitute for methamphetamine in drug discrimination assays. However, it also exhibits convulsant effects at higher doses, indicating safety concerns .

Biological Studies

DBP is utilized in biological research to explore its interactions with cellular systems:

- Cell Proliferation Inhibition : Studies have shown that piperazine derivatives, including DBP, can inhibit cancer cell proliferation across various human cancer cell lines, such as K562 (myelogenous leukemia) and A549 (lung carcinoma) .

- Erythroid Differentiation : Research has indicated that certain piperazine derivatives can induce differentiation in leukemia cells, presenting a potential pathway for therapeutic development .

Chemical Synthesis

DBP serves as a versatile building block in organic synthesis:

- It is employed in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications.

- DBP can undergo various chemical reactions including oxidation, reduction, and substitution reactions to generate diverse derivatives that may have unique properties and applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Applications |

|---|---|---|

| 1,4-Diphenylpiperazine | Similar structure | Used in antidepressants and anxiolytics |

| 1-Benzhydryl-4-benzylpiperazine | Contains benzhydryl group | Investigated for antipsychotic properties |

| 1,4-Dibenzyl-2,5-piperazinedione | Oxygenated derivative | Explored for anti-inflammatory effects |

Case Study 1: Anticocaine Activity

In a study examining the anticocaine properties of various piperazine derivatives, DBP was found to bind effectively to sigma receptors. This binding was linked to reduced cocaine-induced behaviors in animal models, highlighting DBP's potential role in addiction therapies .

Case Study 2: Cancer Cell Proliferation

Research conducted on the effects of DBP on leukemia cell lines demonstrated significant inhibition of cell growth. The study utilized K562 cells and reported a dose-dependent response, suggesting that DBP could serve as a lead compound for developing new anticancer agents .

Propriétés

Numéro CAS |

77917-07-8 |

|---|---|

Formule moléculaire |

C18H18N2O2 |

Poids moléculaire |

294.3 g/mol |

Nom IUPAC |

1,4-dibenzylpiperazine-2,3-dione |

InChI |

InChI=1S/C18H18N2O2/c21-17-18(22)20(14-16-9-5-2-6-10-16)12-11-19(17)13-15-7-3-1-4-8-15/h1-10H,11-14H2 |

Clé InChI |

MEWPFDLBFBDRRK-UHFFFAOYSA-N |

SMILES |

C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

SMILES canonique |

C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.